N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O2/c1-5-24-15-13-19-18-11(22(13)7-6-16-15)8-17-14(23)12-9(2)20-21(4)10(12)3/h6-7H,5,8H2,1-4H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTVMSTXVQBPSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(N(N=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar triazolo pyrazine derivatives have been reported to exhibit inhibitory activities towardsc-Met/VEGFR-2 kinases . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.
Mode of Action
It’s known that similar compounds inhibit the activity of their target kinases, thereby disrupting the associated cell signaling pathways. This disruption can lead to a variety of effects, including the inhibition of cell growth and proliferation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its inhibition of c-Met/VEGFR-2 kinases. These kinases are involved in several signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, the compound could potentially disrupt these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they are likely to be well-absorbed and distributed throughout the body, metabolized to various extents, and excreted via the kidneys.
Result of Action
The result of this compound’s action is likely to be a reduction in the activity of its target kinases, leading to a disruption of the associated cell signaling pathways. This disruption can result in a variety of cellular effects, including a reduction in cell growth and proliferation.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound and alter its efficacy.
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a novel compound belonging to the class of triazolo[4,3-a]pyrazine derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Core Structure : The triazolo[4,3-a]pyrazine moiety is known for its diverse biological activities.
- Functional Groups : The ethoxy group and the trimethyl pyrazole enhance its solubility and biological interactions.
Anticancer Activity
Research indicates that compounds within the triazolo[4,3-a]pyrazine class exhibit significant anticancer properties. Specifically, this compound has shown promise as a dual inhibitor of c-Met and VEGFR-2 pathways, which are critical in tumor growth and angiogenesis.
Table 1: Summary of Anticancer Activities
| Compound Name | Target | Activity | Reference |
|---|---|---|---|
| N-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | c-Met/VEGFR-2 | Inhibitory | |
| 3-Chloro-N-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide | c-Met/VEGFR-2 | Anti-cancer | 2 |
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that related pyrazole derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Summary of Anti-inflammatory Activities
| Compound Name | Activity | IC50 (µg/mL) | Reference |
|---|---|---|---|
| N-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | TNF-α Inhibition | 60.56 | 6 |
| 1-Acetyl-3-(aryl)pyrazole Derivatives | IL-6 Inhibition | 54.65 | 6 |
The mechanism through which this compound exerts its biological effects involves the modulation of key signaling pathways. It primarily acts by inhibiting tyrosine kinases associated with cancer progression and inflammation.
Study on Anticancer Efficacy
A recent study screened a library of compounds for their efficacy against multicellular spheroids of cancer cells. N-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide was identified as a promising candidate due to its significant reduction in spheroid viability compared to control treatments.
Study on Insecticidal Activity
In addition to mammalian cell lines, related compounds have been tested for insecticidal properties against pests such as Tetranychus cinnabarinus. The results indicated moderate to good acaricidal activity at concentrations of 200 µg/mL to 400 µg/mL.
Table 3: Summary of Insecticidal Activities
| Compound Name | Target Pest | Concentration (µg/mL) | Mortality (%) |
|---|---|---|---|
| N-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin) Derivative | Tetranychus cinnabarinus | 400 | 90+ |
| Another Triazole Derivative | Plutella xylostella | 100 | 100 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolo[4,3-a]pyrazine Core
Key differences among analogs lie in substituents at position 8 of the triazolo[4,3-a]pyrazine ring and modifications to the pyrazole-carboxamide side chain.
Structural Implications :
- Ethoxy vs. Hydroxy : The ethoxy group in the target compound may improve membrane permeability compared to the hydroxy analog, which could increase solubility but reduce passive diffusion .
Pyrazole-Carboxamide Modifications
Variations in the pyrazole ring and its substituents influence steric effects and binding affinity:
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity: The ethoxy group in the target compound likely increases logP compared to hydroxy or amino analogs, favoring blood-brain barrier penetration .
- Metabolic Stability: Ethoxy groups are generally more resistant to oxidative metabolism than hydroxy or amino groups, suggesting longer half-life .
- Solubility: Hydroxy and amino derivatives () may exhibit higher aqueous solubility, advantageous for intravenous formulations .
Q & A
Q. What are the standard synthetic protocols for preparing the triazolopyrazine core of this compound?
The triazolopyrazine core can be synthesized via cyclocondensation reactions. A common method involves:
- Step 1 : Activation of a carboxylic acid (e.g., 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid) with carbonyldiimidazole (CDI) in anhydrous DMF at 100°C for 1 hour to form an active acyl imidazole intermediate .
- Step 2 : Coupling with a hydrazinopyrazinone derivative under reflux for 24 hours to form the triazolopyrazine ring .
- Step 3 : Purification via recrystallization from DMF/i-propanol mixtures .
Alternative routes use EDCI/HOBt-mediated coupling for amino-substituted derivatives, with reaction monitoring by TLC and purification via column chromatography .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- 1H NMR and 13C NMR : To verify substituent positions and integration ratios (e.g., ethoxy group at C8, methyl groups on pyrazole) .
- High-resolution mass spectrometry (HRMS) : For exact mass confirmation .
- Infrared spectroscopy (IR) : To identify carbonyl (C=O) and amide (N-H) stretches .
- HPLC : To assess purity (>95% recommended for biological assays) .
Q. How is initial biological activity screening typically conducted for this compound?
- In vitro enzyme assays : Target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) using fluorescence-based or colorimetric readouts .
- Antimicrobial susceptibility testing : Minimum inhibitory concentration (MIC) assays against fungal/bacterial strains .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish safety windows .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Solvent selection : Anhydrous DMF enhances coupling efficiency for CDI-mediated reactions, while THF improves cyclization kinetics in fluoroacylation steps .
- Catalyst screening : Phosphorus oxychloride (POCl3) accelerates heterocyclization in pyrazole-triazole fused systems .
- Temperature control : Reflux at 80–100°C minimizes side reactions in triazolopyrazine formation .
- Additives : Using DIPEA as a base in EDCI/HOBt couplings reduces racemization .
Q. What structural modifications enhance target affinity in SAR studies?
- Ethoxy group (C8) : Replacement with bulkier alkoxy groups (e.g., isopropoxy) may improve lipophilicity and membrane penetration .
- Pyrazole methyl groups : Substituting with electron-withdrawing groups (e.g., CF3) can modulate electronic effects on the carboxamide moiety .
- Triazolopyrazine core : Introducing amino substituents at C6/C7 positions enhances hydrogen bonding with biological targets like kinase ATP-binding pockets .
Q. How can molecular docking guide mechanistic studies of this compound’s bioactivity?
- Target identification : Dock the compound against databases (e.g., PDB) to prioritize enzymes like 14-α-demethylase or Aurora kinases .
- Binding mode analysis : Visualize interactions (e.g., hydrogen bonds with Ser312, hydrophobic contacts with Leu321 in 3LD6) using AutoDock Vina or Schrödinger .
- Free energy calculations : MM-GBSA scoring refines affinity predictions and guides lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
